molecular formula C23H25ClN2O3 B2745084 3-(4-Ethoxybenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline hydrochloride CAS No. 2097903-15-4

3-(4-Ethoxybenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline hydrochloride

Cat. No.: B2745084
CAS No.: 2097903-15-4
M. Wt: 412.91
InChI Key: YGRYQIQEPRNMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxybenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline hydrochloride is a quinoline-derived compound featuring a 4-ethoxybenzoyl group at position 3, a methoxy substituent at position 6, and a pyrrolidin-1-yl moiety at position 4, with a hydrochloride counterion enhancing solubility. The structural complexity of this compound—particularly the ethoxybenzoyl and pyrrolidine groups—suggests tailored electronic and steric properties that may influence its biological interactions and physicochemical behavior .

Properties

IUPAC Name

(4-ethoxyphenyl)-(6-methoxy-4-pyrrolidin-1-ylquinolin-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3.ClH/c1-3-28-17-8-6-16(7-9-17)23(26)20-15-24-21-11-10-18(27-2)14-19(21)22(20)25-12-4-5-13-25;/h6-11,14-15H,3-5,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRYQIQEPRNMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxybenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an appropriate ketone under acidic conditions.

    Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.

    Pyrrolidinyl Substitution: The pyrrolidinyl group can be introduced by reacting the intermediate with pyrrolidine under basic conditions.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Studies have indicated that quinoline derivatives exhibit significant anticancer properties. Research has shown that compounds similar to 3-(4-Ethoxybenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline hydrochloride can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
  • Antimicrobial Properties :
    • This compound has been evaluated for its antimicrobial efficacy against various bacterial strains. The presence of the quinoline moiety is believed to enhance its ability to disrupt bacterial cell membranes, leading to cell death .
  • Neuroprotective Effects :
    • Emerging research suggests that quinoline derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the inhibition of oxidative stress and inflammation in neuronal cells .

Case Study 1: Anticancer Efficacy

A recent study demonstrated the efficacy of 3-(4-Ethoxybenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline hydrochloride in inhibiting the growth of breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing promising results for further development as an antimicrobial agent .

Comparative Analysis of Applications

Application TypeMechanism of ActionEfficacy Evidence
AnticancerInduces apoptosis via caspase activationInhibition of tumor cell proliferation
AntimicrobialDisruption of bacterial cell membranesEffective against multiple strains
NeuroprotectiveReduces oxidative stress and inflammationPotential benefits in neurodegenerative models

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinoline Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(4-Ethoxybenzoyl), 6-methoxy, 4-pyrrolidinyl C₂₃H₂₅ClN₂O₃ (estimated) ~420 (estimated) Hydrochloride salt, bulky ethoxybenzoyl
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 2-(4-ClPh), 3-(4-MeOPh), 4-NH₂ C₂₂H₁₈ClN₃O 375.85 Amino group at C4, Pd-catalyzed synthesis
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride 4-OH, 2-carboxamide, N-pyrrolidinylethyl C₁₆H₂₀ClN₃O₂ 321.80 Hydroxy and carboxamide groups, hydrochloride salt
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline 6-Cl, 4-piperidinyl, 2-pyrrolidinyl C₁₈H₂₁ClN₄ 328.84 Dual cyclic amines, chloro substituent

Key Observations :

  • The target compound’s 4-ethoxybenzoyl group introduces steric bulk and lipophilicity compared to simpler aryl or amino substituents in analogs like 4k .
  • The pyrrolidinyl group at C4 is shared with 6-chloro-4-piperidinyl-2-pyrrolidinylquinoline , but the latter’s dual cyclic amines may confer distinct conformational flexibility.

Key Observations :

  • The target compound’s synthesis likely employs Pd-catalyzed cross-coupling (common in quinoline chemistry, as seen in ) for introducing the ethoxybenzoyl group .
  • Its hydrochloride salt form contrasts with neutral analogs like 4k, suggesting improved aqueous solubility for in vivo applications .

Pharmacological Implications

  • Hydroxy vs. Ethoxy Groups: Hydroxyquinoline derivatives () often exhibit hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). The target’s ethoxy group may reduce such interactions but enhance metabolic stability .
  • Pyrrolidine vs.
  • Chloro vs. Methoxy Substituents : Chloro groups (as in ) increase electronegativity and may enhance reactivity, whereas methoxy groups (in the target and 4k) offer electron-donating effects, stabilizing aromatic systems .

Biological Activity

3-(4-Ethoxybenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline hydrochloride, also known by its ChemDiv compound ID C768-0847, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C23H24N2O3
  • IUPAC Name : 3-(4-ethoxybenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline
  • CAS Number : 2097903-15-4

Chemical Structure (source: ChemDiv)

Anticancer Potential

Recent studies have indicated that quinoline derivatives, including 3-(4-Ethoxybenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline, exhibit significant anticancer activity. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : Research has demonstrated that quinoline derivatives can effectively suppress the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Targeting Specific Pathways : The compound may interfere with critical signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

The biological activity of this compound is largely attributed to its ability to modulate specific cellular targets. For instance:

  • SETDB1 Inhibition : Similar compounds have been identified as inhibitors of SETDB1, an epigenetic regulator implicated in various cancers. Inhibition of SETDB1 leads to reduced levels of H3K9me3, a marker associated with transcriptional repression, thereby promoting gene expression linked to tumor suppression .

Case Studies and Experimental Data

Several studies have explored the biological effects of quinoline derivatives, including the target compound:

  • In Vitro Studies : A study on related quinoline compounds revealed their ability to inhibit methionyl-tRNA synthetase (MRS), which is overactive in many cancers. Compounds demonstrated IC50 values indicating significant potency against human cancer cell lines .
  • Animal Models : In vivo experiments using transgenic mouse models (e.g., YAC128 mice) showed that quinoline derivatives could ameliorate symptoms associated with Huntington's disease by modulating epigenetic markers .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Reference
3-(4-Ethoxybenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinolineAnticancerTBD
5-Allyloxy-2-(pyrrolidin-1-yl)quinolineSETDB1 InhibitorTBD
2-(2-butyl-4-chloro...benzimidazoleMRS InhibitorTBD

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Ethoxybenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline hydrochloride, and what methodological considerations are critical for yield optimization?

  • Answer: The synthesis typically involves multi-step protocols, including Friedländer or Skraup reactions for quinoline core formation, followed by functionalization. For example, the pyrrolidine moiety can be introduced via nucleophilic substitution under reflux conditions using aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃ . Ethoxybenzoyl groups are often added via Suzuki coupling or acyl chloride intermediates. Yield optimization requires precise stoichiometric control of the pyrrolidine reactant and temperature gradients during cyclization (80–100°C for 12–24 hours) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the crystalline structure and purity of this compound?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, resolving bond angles and torsional strain in the quinoline-pyrrolidine system . Complementary techniques include:

  • ¹H/¹³C NMR: To verify substituent positions (e.g., ethoxybenzoyl vs. methoxy groups) and detect stereochemical impurities.
  • HPLC-MS: For purity assessment (>98%) and detection of residual solvents or unreacted intermediates .
  • FTIR: To confirm carbonyl (C=O) and amine (N-H) functional groups .

Q. What in vitro biological screening approaches are recommended for initial assessment of its pharmacological potential?

  • Answer: Prioritize assays aligned with quinoline derivatives' known activities:

  • Antimicrobial: Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Cellular Uptake: Fluorescence tagging (e.g., BODIPY conjugates) to evaluate membrane permeability .

Advanced Research Questions

Q. How can the pyrrolidine substitution pattern be optimized to enhance target binding affinity while minimizing off-target effects?

  • Answer: Employ structure-activity relationship (SAR) studies using:

  • Analog Synthesis: Replace pyrrolidine with piperidine or azetidine rings to modulate steric bulk and basicity .
  • Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., bacterial topoisomerases or kinase domains) .
  • Pharmacokinetic Profiling: Assess metabolic stability via liver microsome assays and CYP450 inhibition screening .

Q. What strategies resolve contradictory data in reported antimicrobial activity across structurally similar quinoline derivatives?

  • Answer: Systematic analysis should include:

  • Strain-Specific Variability: Test against isogenic bacterial strains with defined resistance mutations (e.g., gyrA mutants for fluoroquinolone resistance) .
  • Membrane Permeability Assays: Compare intracellular accumulation via LC-MS quantification to distinguish intrinsic activity from uptake limitations .
  • Proteomic Profiling: Identify off-target effects using affinity pulldown assays coupled with mass spectrometry .

Q. What methodologies are employed to study the compound’s stability under physiological conditions, and how are degradation pathways mitigated?

  • Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions, followed by HPLC-MS to identify degradation products .
  • Formulation Strategies: Use lyophilization or nanoencapsulation (e.g., PLGA nanoparticles) to enhance aqueous stability .
  • Isotope-Labeling: ¹⁴C tracing to track metabolic pathways in hepatocyte models .

Data Interpretation & Experimental Design

Q. How should researchers design dose-response experiments to account for the compound’s solubility limitations in biological assays?

  • Answer:

  • Vehicle Optimization: Test DMSO (≤0.1% v/v), cyclodextrin complexes, or PEG-based solvents to improve aqueous solubility without cytotoxicity .
  • Critical Micelle Concentration (CMC) Determination: Use dynamic light scattering (DLS) to identify aggregation-prone concentrations .
  • Dose-Response Validation: Include a solubility control group (vehicle-only) to distinguish artifactorial effects .

Q. What computational tools are recommended for predicting the compound’s ADMET properties early in development?

  • Answer:

  • SwissADME: Predicts bioavailability, blood-brain barrier penetration, and P-glycoprotein substrate potential .
  • ProTox-II: Estimates toxicity endpoints (e.g., hepatotoxicity, mutagenicity) based on structural alerts .
  • Molnova: Generates metabolic trees to prioritize synthetic modifications for stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.